molecular formula C12H22N2O2 B6274707 rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans CAS No. 2307784-14-9

rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans

Cat. No.: B6274707
CAS No.: 2307784-14-9
M. Wt: 226.3
InChI Key:
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Description

Rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans is an interesting compound with a complex molecular structure It belongs to the class of octahydropyrrolo[3,4-c]pyrroles, which are cyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans typically involves several steps:

  • Cyclization Reaction: : The starting materials undergo a cyclization reaction to form the pyrrole ring structure. This step often requires specific catalysts and controlled reaction conditions.

  • Functional Group Modification: : Introduction of the tert-butyl and carboxylate groups is achieved through functional group modification reactions, such as alkylation and esterification.

  • Purification: : The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high efficiency and yield. This may include:

  • Using large-scale reactors with precise temperature and pressure control.

  • Employing continuous flow chemistry techniques to streamline the synthesis process.

  • Implementing advanced purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions to form new functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to convert certain functional groups within the molecule.

  • Substitution: : The tert-butyl and carboxylate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

  • Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with catalysts.

  • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield oxidized derivatives with additional functional groups.

  • Reduction could result in partially or fully reduced compounds.

  • Substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans is studied for its unique reactivity and potential as a building block for more complex molecules

Biology

The compound's biological applications include its potential as a bioactive molecule. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to explore its therapeutic potential.

Medicine

In medicine, this compound is explored for its potential use as a drug candidate. Its unique structure and reactivity make it a promising candidate for drug discovery and development, targeting specific pathways or conditions.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its functional groups allow for easy modification and incorporation into larger molecular frameworks, making it valuable in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans exerts its effects is still under investigation. its molecular targets and pathways often involve specific interactions with enzymes or receptors. The carboxylate group can form strong interactions with active sites of enzymes, while the tert-butyl group may influence the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, cis: : This is the cis isomer of the compound, differing in the spatial arrangement of its atoms.

  • tert-Butyl (3aS,6aR)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans: : This enantiomer has the opposite configuration at the chiral centers.

  • tert-Butyl (3aR,6aR)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans: : This diastereomer features a different configuration at one of the chiral centers.

Highlighting Uniqueness

Rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans stands out due to its specific stereochemistry, which can influence its reactivity, binding affinity, and overall chemical behavior. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

2307784-14-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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